molecular formula C13H20N2O2S2 B8639802 4-(Thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(Thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8639802
M. Wt: 300.4 g/mol
InChI Key: HNKFLXWKMRKOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H20N2O2S2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20N2O2S2

Molecular Weight

300.4 g/mol

IUPAC Name

tert-butyl 4-(1,3-thiazol-2-ylsulfanyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-7-4-10(5-8-15)19-11-14-6-9-18-11/h6,9-10H,4-5,7-8H2,1-3H3

InChI Key

HNKFLXWKMRKOPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To sodium chloride (60% wt. suspension in mineral oil, 108 mg) in dry DMF (5 ml) was added 1,3-thiazole-2-thiol (315 mg) at 0° C. After 30 minutes added 4-methanesulfonyl-piperidine-carboxylic acid tert-butyl ester (500 mg) as a solution in DMF (2 ml) and the reaction mixture was warmed up to room temperature overnight, then heated at 50° C. for 3 hours. Aqueous work-up and purification on silica yielded 4-(thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (174 mg).
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To sodium hydride (60% wt. suspension in mineral oil, 108 mg) in dry DMF (5 ml) was added 1,3-thiazole-2-thiol (315 mg) at 0° C. After 30 minutes, 4-methanesulfonyl-piperidine-carboxylic acid tert-butyl ester (500 mg) was added as a solution in DMF (2 ml) and the reaction mixture was warmed up to room temperature overnight, then heated at 50° C. for 3 hours. Aqueous work-up and purification on silica yielded 4-(thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (174 mg).
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

By a similar manner to Reference Example 35, 1-tert-butoxycarbonyl-4-hydroxypiperidine (1.01 g, 5.0 mmol) was reacted with 2-mercaptothiazole (0.70 g, 6.0 mmol) to give the titled compound as pale yellow oily substance (1.33 g, 89%).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One

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